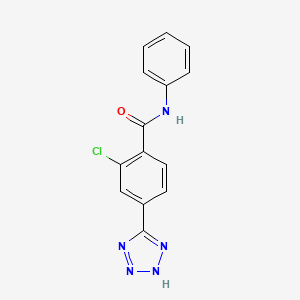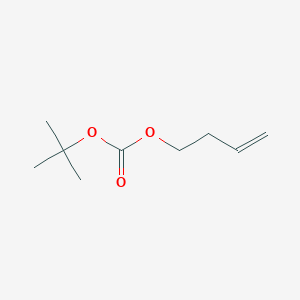
Carbonic acid but-3-enyl ester tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid but-3-enyl ester tert-butyl ester typically involves the esterification of carbonic acid with but-3-en-1-ol and tert-butanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or boron trifluoride etherate. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction parameters, leading to higher yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Carbonic acid but-3-enyl ester tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting esters to acid chlorides.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Substitution: Acid chlorides and amides.
Aplicaciones Científicas De Investigación
Carbonic acid but-3-enyl ester tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of carbonic acid but-3-enyl ester tert-butyl ester involves the cleavage of the ester bonds. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack of water, leading to the formation of the corresponding alcohol and carbonic acid . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
- Carbonic acid but-3-enyl ester methyl ester
- Carbonic acid but-3-enyl ester ethyl ester
- Carbonic acid but-3-enyl ester propyl ester
Comparison: Carbonic acid but-3-enyl ester tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it more stable under certain conditions compared to its methyl, ethyl, and propyl counterparts .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
but-3-enyl tert-butyl carbonate |
InChI |
InChI=1S/C9H16O3/c1-5-6-7-11-8(10)12-9(2,3)4/h5H,1,6-7H2,2-4H3 |
Clave InChI |
RACOLFGJPVTMBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


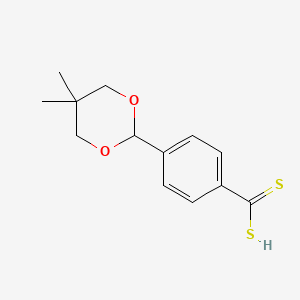
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
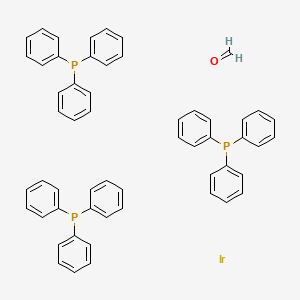
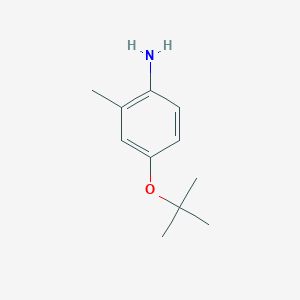
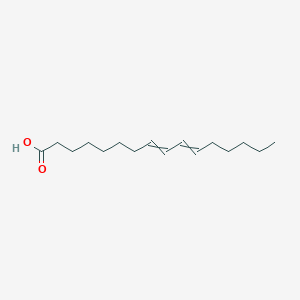
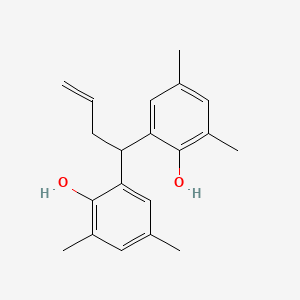
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

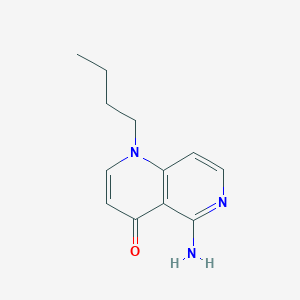
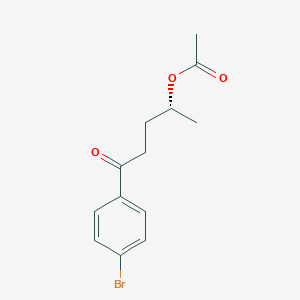
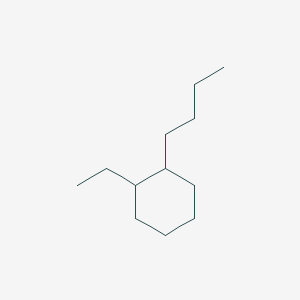

![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
